molecular formula C12H11NOS B2422842 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383143-92-8

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2422842
CAS No.: 383143-92-8
M. Wt: 217.29
InChI Key: USGRGBHDBFTSGP-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylphenyl group attached to the thiazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The final step involves the oxidation of the thiazole to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and reagent concentrations, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and specific reaction conditions to direct the substitution to the desired position on the thiazole ring.

Major Products

    Oxidation: 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid.

    Reduction: 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-methanol.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carboxylic acid
  • 4-(2,5-Dimethylphenyl)-1,3-thiazole-2-methanol
  • 2,5-Dimethylphenyl isothiocyanate

Uniqueness

4-(2,5-Dimethylphenyl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both an aldehyde group and a thiazole ring, which confer distinct reactivity and potential biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-1,3-thiazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-8-3-4-9(2)10(5-8)11-7-15-12(6-14)13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGRGBHDBFTSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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